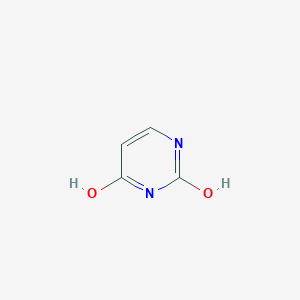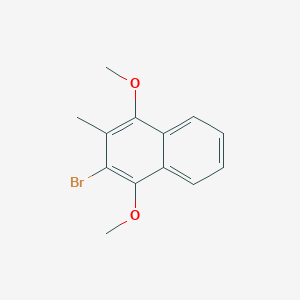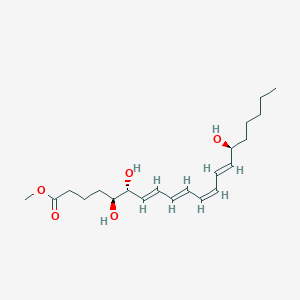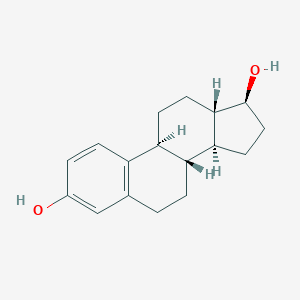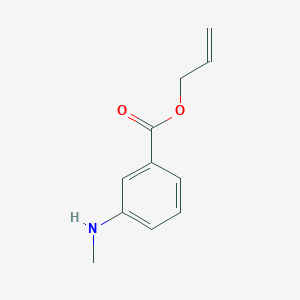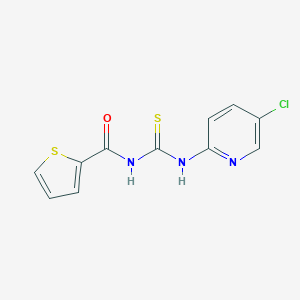![molecular formula C54H96NO6P B121975 [(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 143062-81-1](/img/structure/B121975.png)
[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate, commonly known as TMAE-PC, is a phospholipid derivative that has gained significant attention in scientific research due to its unique properties. TMAE-PC has been extensively studied for its potential applications in drug delivery systems, biosensors, and other biomedical applications.
Mecanismo De Acción
TMAE-PC is a cationic lipid that interacts with the negatively charged cell membrane, leading to the formation of liposomes. The liposomes can encapsulate drugs or other therapeutic agents, which can then be delivered to the target cells. TMAE-PC has also been shown to enhance the transfection efficiency of plasmid DNA into cells.
Biochemical and physiological effects:
TMAE-PC has been shown to have low toxicity and is well-tolerated by cells. It has been shown to enhance the cellular uptake of drugs and improve their efficacy. TMAE-PC has also been shown to have a positive effect on the immune system, promoting the activation of macrophages and the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TMAE-PC in lab experiments include its ability to enhance the cellular uptake of drugs and improve their efficacy, its low toxicity, and its positive effect on the immune system. However, TMAE-PC can be difficult to synthesize and may require specialized equipment. Furthermore, the use of TMAE-PC in lab experiments may require additional optimization of the formulation to achieve optimal results.
Direcciones Futuras
For the use of TMAE-PC in scientific research include the development of new drug delivery systems, the optimization of liposomal formulations, and the development of new biosensors for the detection of biomolecules. Furthermore, the use of TMAE-PC in combination with other cationic lipids may lead to the development of more effective drug delivery systems. The potential use of TMAE-PC in cancer therapy and gene therapy is also an area of active research.
Métodos De Síntesis
The synthesis of TMAE-PC involves a multi-step process that includes the reaction of propargyl alcohol with 10-undecynoic acid to form a propargyl ester, followed by the reaction of the propargyl ester with 2-aminoethanol to form the corresponding propargyl ether. The final step involves the reaction of the propargyl ether with TMA-Br to form TMAE-PC.
Aplicaciones Científicas De Investigación
TMAE-PC has been extensively studied for its potential applications in drug delivery systems, biosensors, and other biomedical applications. In drug delivery systems, TMAE-PC has been shown to enhance the cellular uptake of drugs and improve their efficacy. TMAE-PC has also been used as a biosensor for the detection of biomolecules due to its unique electrical properties. Furthermore, TMAE-PC has been used in the development of liposomal formulations for the delivery of therapeutic agents.
Propiedades
Número CAS |
143062-81-1 |
|---|---|
Fórmula molecular |
C54H96NO6P |
Peso molecular |
886.3 g/mol |
Nombre IUPAC |
[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C54H96NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-49-58-52-54(53-61-62(56,57)60-51-48-55(3,4)5)59-50-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h54H,6-23,32-53H2,1-5H3/t54-/m0/s1 |
Clave InChI |
AFXWCJBJZJSOEP-XSMLMOGHSA-N |
SMILES isomérico |
CCCCCCCCCCC#CC#CCCCCCCCCCOC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCC#CC#CCCCCCCCCCC |
SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCC#CC#CCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCC#CC#CCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCC#CC#CCCCCCCCCCC |
Sinónimos |
2,3-BTGPC 2,3-O-bis(10,12-tricosadiynyl)glycero-1-phosphocholine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



